1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H19FN4O4S and its molecular weight is 418.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition in Humans
Research on related compounds has explored their metabolism and disposition in human subjects, providing insights into their biotransformation and elimination pathways. For instance, studies on similar gamma-aminobutyric acid (GABA) type A receptor agonists have elucidated the metabolic processes involving oxidative deamination, leading to various metabolites, indicating the complexity of biotransformation these compounds undergo in the human body. Such studies are crucial for understanding the pharmacokinetics of novel therapeutic agents, including their metabolic stability and potential for bioaccumulation or toxicity (Shaffer et al., 2008).
Disposition and Metabolism in Clinical Studies
Investigations into the disposition and metabolism of structurally similar compounds, like SB-649868, an orexin receptor antagonist, have contributed valuable knowledge on the pharmacological profile of these substances. These studies have identified primary and secondary metabolites and elucidated the pathways of elimination, highlighting the role of oxidative metabolism and the significance of renal and fecal excretion in clearing the drug from the human body. Such research helps in predicting drug-drug interactions, optimizing dosing regimens, and improving therapeutic efficacy while minimizing adverse effects (Renzulli et al., 2011).
Toxicological Evaluations
Understanding the toxicological profile of chemical compounds, including those structurally related to 1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide, is essential for assessing their safety in human use. Research efforts have been directed toward evaluating the potential toxic effects of various compounds on human health, focusing on endpoints such as hepatotoxicity and neurotoxicity. These studies are foundational for regulatory assessments and for informing the safe design and use of pharmaceuticals and other chemical products (Younossian et al., 2005).
Environmental and Public Health Implications
Research on the environmental presence and public health implications of perfluoroalkyl and polyfluoroalkyl substances (PFAS), which share some chemical properties with the compound , has raised awareness about the persistence and bioaccumulation potential of these chemicals. Studies examining the levels of PFAS in human serum, household dust, and other matrices have contributed to a better understanding of human exposure pathways and the potential health risks associated with chronic exposure to these substances. This line of research underscores the importance of monitoring environmental contaminants and assessing their impact on public health (Calafat et al., 2007).
Wirkmechanismus
Mode of Action
It is likely that it interacts with its targets in a way that modulates their activity, leading to changes in cellular processes .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it is challenging to determine the exact biochemical pathways it affects. Given its structural similarity to other sulfonamide derivatives, it may influence pathways involving enzymes that are known to interact with sulfonamides .
Pharmacokinetics
As such, its bioavailability and pharmacokinetic profile remain unknown .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4S/c1-2-11-28-17-12-24(15-7-3-13(20)4-8-15)23-18(17)19(25)22-14-5-9-16(10-6-14)29(21,26)27/h3-10,12H,2,11H2,1H3,(H,22,25)(H2,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWWKQBORPRRMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.